{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol
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Overview
Description
{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a halogenated pyrazole intermediate.
Final functionalization: The hydroxymethyl group is introduced through a reaction with formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl groups are generally resistant to reduction, but the pyrazole ring can be hydrogenated under high pressure and in the presence of a suitable catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of fluorinated compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
{1-Methyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazol-4-YL}methanol: Similar structure but lacks the phenoxy group.
{1-Methyl-3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
The presence of both the trifluoromethyl groups and the phenoxy group in {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol makes it unique. This combination of functional groups can lead to distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRDDNWYIXOJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379662 |
Source
|
Record name | 5G-355S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-40-8 |
Source
|
Record name | 5G-355S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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